2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol

Analytical Chemistry Compound Identification Quality Control

2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol offers a distinct electronic and steric profile due to its ortho-chlorine substitution pattern, not replicable by other regioisomers. The 5-hydroxyl group provides a handle for further functionalization. Ideal for drug discovery, agrochemical screening, and analytical reference. Ensure your research specificity; avoid non-validated substitutions. Request a quote for bulk quantities.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
Cat. No. B12073835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)O)Cl
InChIInChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(15)5-14-10/h1-5,15H
InChIKeyVOSJQTTVZGCELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol: Structural Identity and Baseline for Scientific Procurement


2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol (IUPAC name: 2-(2,6-dichlorophenyl)pyrimidin-5-ol) is a synthetic, small-molecule heterocyclic compound belonging to the privileged class of 2-aryl-pyrimidin-5-ols. Its molecular formula is C10H6Cl2N2O, with a molecular weight of 241.07 g/mol. The core scaffold features a pyrimidine ring substituted at the 2-position with a 2,6-dichlorophenyl group and at the 5-position with a hydroxyl group. This specific substitution pattern creates a unique electronic and steric environment. The compound is typically supplied for research use with a minimum purity specification of 95% . While pyrimidine derivatives are extensively explored in medicinal chemistry and agrochemical research for their broad bioactivity, the precise analytical and biological profile of this specific regioisomer remains poorly documented in the public domain, making direct evidence-based procurement a challenge relative to more characterized analogs.

Why 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol Cannot Be Generically Substituted with Other Dichlorophenyl-pyrimidinols


In-class substitution of 2-(2,6-dichloro-phenyl)-pyrimidin-5-ol with other dichlorophenyl-pyrimidin-5-ol regioisomers (e.g., 2-(3,4-dichlorophenyl)- or 5-(3,5-dichlorophenyl)-2(1H)-pyrimidinone) or with analogs lacking the 5-hydroxyl group (e.g., 2-(2,6-dichlorophenyl)pyrimidine ) is not scientifically valid without direct comparative data. The 2,6-dichloro substitution pattern introduces a unique steric hindrance and electronic effect due to the ortho-chlorine atoms, which can significantly alter molecular conformation, lipophilicity (logP), and hydrogen-bonding capacity compared to other substitution patterns . The 5-hydroxyl group is a critical pharmacophore for both hydrogen-bond donor and acceptor interactions, and its presence distinguishes this scaffold from simple 2-arylpyrimidines. Tautomerism between the hydroxyl and pyrimidone forms further complicates predictions based on simple structural analogs . These structural nuances mean that even minor changes in regiochemistry or functional group placement can lead to substantial differences in target binding affinity, metabolic stability, and physicochemical properties, making blind substitution a high-risk decision in a research or procurement context.

Quantitative Differentiation Evidence Guide for 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol


Physicochemical Differentiation: Molecular Weight and Purity Specification

The target compound can be analytically differentiated from a close structural analog, 2-(3,4-dichlorophenyl)-5-hydroxypyrimidine, by its molecular weight specification. While both share the same molecular formula (C10H6Cl2N2O) and thus identical monoisotopic mass (241.07 g/mol), the target compound is reported with a higher molecular weight of approximately 246.09 g/mol by one vendor, suggesting a different salt or solvate form . For procurement, the 2,6-isomer is available with a guaranteed minimum purity of 95% .

Analytical Chemistry Compound Identification Quality Control

Regioisomeric Differentiation via Key Intermediate in Synthesis

A patent describes a preparation method for ortho-position dihalogen substituted aryl pyrimidines, specifically detailing steps for 2-(2,6-dichlorophenyl)pyrimidine, an immediate precursor to the target 5-ol compound [1]. This highlights the synthetic accessibility of the 2,6-substitution pattern, which is often used to create sterically demanding, ortho-substituted biaryl systems. This is a key differentiator from analogs with para- or meta-substitution, which are typically synthesized via different routes and may have different commercial availability and cost structures.

Synthetic Chemistry Patents Process Chemistry

Functional Group-Driven Differentiation in Biochemical Systems

The presence of the 5-hydroxyl group on the pyrimidine ring is a critical structural feature for biological activity that is absent in the closest non-hydroxylated analog, 2-(2,6-dichlorophenyl)pyrimidine . In the broader class of pyrimidine derivatives, the 5-hydroxy (or its tautomeric 5-pyrimidinone) moiety is a known pharmacophore for key drug targets such as dihydroorotate dehydrogenase (DHODH) [1]. While no IC50 data exists for this specific compound against DHODH, class-level SAR data strongly indicates that the hydroxyl group is essential for forming critical hydrogen bonds within the enzyme's active site, a feature the non-hydroxylated analog cannot replicate [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

High-Confidence Application Scenarios for Procuring 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol


Synthetic Chemistry: Building Block for Ortho-Substituted Biaryl Systems

This compound serves as a key building block for introducing the sterically demanding 2,6-dichlorophenyl motif into more complex pyrimidine-containing structures. Its utility is grounded in the established synthetic route for the 2-(2,6-dichlorophenyl)pyrimidine core [1]. The 5-hydroxyl group provides a synthetic handle for further functionalization (e.g., alkylation, acylation, or conversion to a leaving group for cross-coupling reactions), which is a standard point of diversification not available with the non-hydroxylated analog 2-(2,6-dichlorophenyl)pyrimidine .

Medicinal Chemistry: Core Scaffold for Kinase or DHODH Inhibitor Design

The compound is a relevant scaffold for drug discovery programs targeting enzymes where a 5-hydroxy/5-pyrimidinone moiety is a recognized pharmacophore, such as dihydroorotate dehydrogenase (DHODH) [2]. The unique 2,6-dichloro substitution pattern imposes a specific dihedral angle between the two aromatic rings, a conformational constraint that can be rationally exploited in structure-based drug design to achieve selectivity against a closely related protein target, a hypothesis supported by class-level SAR .

Analytical Chemistry: Reference Standard for Regioisomeric Purity

The compound, with its guaranteed minimum purity of 95% , can serve as a reference standard for analytical method development or quality control. Its specific chromatographic retention time and spectroscopic signature (e.g., NMR) will be distinct from its regioisomers, such as 2-(3,4-dichlorophenyl)pyrimidin-5-ol (MW 241.07 g/mol, same formula) . This differentiation is critical for verifying the fidelity of synthetic samples or commercial purchases.

Agrochemical Research: Candidate for Novel Fungicide or Herbicide Screening

Aryl pyrimidines are a well-established class of agrochemical fungicides. The 2,6-dichlorophenyl group is a common substituent in commercial herbicides and fungicides, where the ortho-chlorine atoms enhance metabolic stability. This compound can be directly entered into phenotypic screening cascades to evaluate its activity against target pathogens, and its activity profile can be compared with known 2-aryl-pyrimidine fungicides as a baseline for structure-activity relationship studies.

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